Naphazoline nitrate

Catalog No.
S536672
CAS No.
5144-52-5
M.F
C14H14N2.HNO3
C14H15N3O3
M. Wt
273.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphazoline nitrate

CAS Number

5144-52-5

Product Name

Naphazoline nitrate

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid

Molecular Formula

C14H14N2.HNO3
C14H15N3O3

Molecular Weight

273.29 g/mol

InChI

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4)

InChI Key

ZAHXYMFVNNUHCP-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-]

Solubility

Soluble in DMSO

Synonyms

Afazol Grin, AK Con, AK-Con, Albalon, All Clear, Clear Eyes, Colirio Alfa, Hydrochloride, Naphazoline, Idril, Miraclar, Monohydrochloride, Naphazoline, Nafazair, Naphazoline, Naphazoline Hydrochloride, Naphazoline Monohydrochloride, Naphazoline Nitrate, Naphcon, Naphcon forte, Nitrate, Naphazoline, Optazine, Pensa, Vasoconstrictor, Privin, Privine, Proculin, Siozwo, Tele Stulln, Tele-Stulln, Vasoclear, Vasocon, Vasocon Regular, Vasoconstrictor Pensa, VasoNit

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-]

Description

The exact mass of the compound Naphazoline nitrate is 273.1113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Naphazoline nitrate is a sympathomimetic medication, meaning it mimics the effects of the sympathetic nervous system. It works by constricting blood vessels in the nasal passages, which reduces swelling and congestion. This makes it effective in relieving symptoms of rhinitis (inflammation of the nasal passages).

Researchers have investigated the specific mechanisms by which naphazoline nitrate interacts with the nasal tissues to produce its decongestant effect. Studies suggest it activates alpha-adrenergic receptors in the blood vessel walls, causing them to constrict [].

Naphazoline nitrate is a chemical compound derived from naphazoline, which is a sympathomimetic agent primarily used as a decongestant. The compound has the molecular formula C14H15N3O3C_{14}H_{15}N_{3}O_{3} and is classified as an imidazoline derivative. It acts predominantly as a vasoconstrictor, targeting alpha-adrenergic receptors in the body to reduce swelling and congestion in mucous membranes, particularly in the nasal passages and eyes. Naphazoline nitrate is often utilized in various pharmaceutical formulations for its rapid action in alleviating symptoms associated with nasal congestion and ocular redness .

Naphazoline acts as a sympathomimetic agent, mimicking the effects of the sympathetic nervous system. It selectively binds to alpha-adrenergic receptors in the blood vessels of the nose and eyes, causing them to constrict. This reduces swelling and congestion, providing relief from symptoms like a stuffy nose and red, itchy eyes.

  • Rebound congestion with prolonged use.
  • Stinging or burning sensation in the nose or eyes.
  • Increased blood pressure.
  • Rebound effect with severe worsening of congestion.
  • Damage to the nasal or ocular tissues.
  • Systemic effects like high blood pressure and heart problems.
Typical of imidazoline compounds. Its mechanism of action involves binding to alpha-adrenergic receptors, leading to vasoconstriction. This process can be summarized as follows:

  • Vasoconstriction: Upon administration, naphazoline nitrate stimulates alpha-1 adrenergic receptors, resulting in the contraction of vascular smooth muscle and reduced blood flow to the area, thereby decreasing congestion.
  • Release of Norepinephrine: Naphazoline facilitates the release of norepinephrine from sympathetic nerve endings, which further enhances its vasoconstrictive effects .

Naphazoline nitrate exhibits significant biological activity as a sympathomimetic agent. Its primary pharmacological effects include:

  • Vasoconstriction: Effective in reducing blood flow to inflamed tissues, which alleviates symptoms of congestion.
  • Alpha-Adrenergic Agonism: It acts primarily on alpha-1 and alpha-2 adrenergic receptors, leading to decreased vascular permeability and reduced edema in tissues .
  • Potential Side Effects: While effective, naphazoline can cause adverse effects such as rebound congestion (rhinitis medicamentosa), increased intraocular pressure, and cardiovascular effects like tachycardia and hypertension when used excessively .

The synthesis of naphazoline nitrate typically involves several steps:

  • Formation of Naphazoline: Naphazoline is synthesized through the condensation of 2-(naphthalen-1-yl)methylamine with glyoxal or similar aldehydes.
  • Nitration: The naphazoline compound can then be nitrated using nitric acid or other nitrating agents to form naphazoline nitrate.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use .

: It is commonly found in eye drops for relieving redness and irritation caused by allergies or environmental factors.
  • Nasal Decongestant: Utilized in nasal sprays to alleviate symptoms of rhinitis due to colds or allergies.
  • Emergency Medicine: Sometimes employed in acute care settings for rapid relief from severe nasal congestion .
  • Interaction studies involving naphazoline nitrate reveal potential drug interactions that may enhance or diminish its therapeutic effects:

    • Sympathomimetics: Co-administration with other sympathomimetic agents can lead to increased hypertensive effects.
    • Monoamine Oxidase Inhibitors: Patients taking monoamine oxidase inhibitors may experience severe hypertensive crises when using naphazoline due to synergistic effects on adrenergic receptors .
    • Cardiovascular Medications: Caution is advised when used alongside medications that affect cardiovascular function, as this can exacerbate side effects such as palpitations and hypertension .

    Several compounds share structural similarities or pharmacological actions with naphazoline nitrate. Here are some notable examples:

    Compound NameStructure SimilarityPrimary UseUnique Features
    PhenylephrineSimilar structureNasal decongestantPrimarily an alpha-1 agonist with less CNS activity
    OxymetazolineSimilar structureNasal decongestantLonger duration of action compared to naphazoline
    TetrahydrozolineSimilar structureOphthalmic decongestantMore selective for alpha receptors
    XylometazolineSimilar structureNasal decongestantUsed widely in Europe; longer-lasting effect

    Naphazoline nitrate is unique due to its rapid onset of action and dual activity on both alpha-adrenergic receptors, making it effective for both nasal and ocular applications . Its formulation allows for quick relief from symptoms, but its potential side effects necessitate careful usage guidelines.

    Early Synthesis and Medical Adoption

    Naphazoline was first synthesized in 1941 as a hydrochloride salt (Privine) and introduced clinically in 1942 for nasal decongestion. The nitrate form emerged later to enhance stability in aqueous solutions. Initial production methods involved condensation of naphthylacetonitrile with ethylenediamine, followed by salification with nitric acid. However, early techniques faced challenges:

    • Low yields (10–15%) due to resin formation during high-temperature reactions.
    • Use of toxic solvents like dichloroethane.

    Industrial Optimization

    Modern synthesis, optimized by Farmak JSC and others, replaced dichloroethane with 1,2,4-trichlorobenzene, achieving:

    • 50–60% yield via solvent regeneration.
    • 99.9% purity by eliminating impurities like 1-naphthylacetic acid.
    • Reduced waste (E-factor: 37 vs. 263 in traditional methods).

    Table 1: Evolution of Naphazoline Nitrate Synthesis

    ParameterTraditional Method (Pre-2000)Modern Method (Post-2010)
    SolventDichloroethane1,2,4-Trichlorobenzene
    Yield10–15%50–60%
    Purity98.7%99.9%
    Key Impurities0.5%<0.1%
    Environmental ImpactHigh (E-factor: 263)Low (E-factor: 37)

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    273.11134135 g/mol

    Monoisotopic Mass

    273.11134135 g/mol

    Heavy Atom Count

    20

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    SC99GR1T5S

    GHS Hazard Statements

    Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Adrenergic alpha-Agonists

    KEGG Target based Classification of Drugs

    G Protein-coupled receptors
    Rhodopsin family
    Adrenaline
    ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

    Pictograms

    Irritant

    Irritant

    Other CAS

    10061-11-7
    5144-52-5

    Wikipedia

    Naphazoline nitrate

    Dates

    Modify: 2023-08-15
    1: Marszałł MP, Sroka WD, Balinowska A, Mieszkowski D, Koba M, Kaliszan R. Ionic liquids as mobile phase additives for feasible assay of naphazoline in pharmaceutical formulation by HPTLC-UV-densitometric method. J Chromatogr Sci. 2013 Jul;51(6):560-5. doi: 10.1093/chromsci/bms168. Epub 2012 Oct 16. PubMed PMID: 23076785.
    2: Nagane Y, Utsugisawa K, Suzuki S, Masuda M, Shimizu Y, Utsumi H, Uchiyama S, Suzuki N. Topical naphazoline in the treatment of myasthenic blepharoptosis. Muscle Nerve. 2011 Jul;44(1):41-4. doi: 10.1002/mus.22002. Epub 2011 Apr 12. PubMed PMID: 21491460.
    3: Di Lorenzo C, Coppola G, La Salvia V, Pierelli F. Nasal decongestant and chronic headache: a case of naphazoline overuse headache? F1000Res. 2013 Nov 11;2:237. doi: 10.12688/f1000research.2-237.v1. eCollection 2013. PubMed PMID: 25110575; PubMed Central PMCID: PMC4111119.
    4: Imani-Nabiyyi A, Sorouraddin MH. Determination of naphazoline hydrochloride in biological and pharmaceutical samples by a quantum dot-assisted chemiluminescence system using response-surface methodology. Luminescence. 2014 Dec;29(8):994-1002. doi: 10.1002/bio.2649. Epub 2014 Apr 14. PubMed PMID: 24733642.
    5: Ali NW, Hegazy MA, Abdelkawy M, Abdelfatah RM. Report: Simultaneous determination of naphazoline hydrochloride, chlorpheniramine maleate and methylene blue in their ternary mixture. Pak J Pharm Sci. 2013 May;26(3):641-8. PubMed PMID: 23625443.
    6: Chocholous P, Satínský D, Solich P. Fast simultaneous spectrophotometric determination of naphazoline nitrate and methylparaben by sequential injection chromatography. Talanta. 2006 Sep 15;70(2):408-13. doi: 10.1016/j.talanta.2006.02.065. Epub 2006 Apr 11. PubMed PMID: 18970784.
    7: Pemberton JD, MacIntosh PW, Zeglam A, Fay A. Naphazoline as a confounder in the diagnosis of carotid artery dissection. Ophthal Plast Reconstr Surg. 2015 Mar-Apr;31(2):e33-5. doi: 10.1097/IOP.0000000000000059. PubMed PMID: 24807801.
    8: Granier M, Dadure C, Bringuier S, Bonnet-Boyer MC, Ryckwaert Y, Loriaux E, Capdevila X. Intranasal lidocaine plus naphazoline nitrate improves surgical conditions and perioperative analgesia in septorhinoplasty surgery. Can J Anaesth. 2009 Feb;56(2):102-8. doi: 10.1007/s12630-008-9020-7. Epub 2009 Jan 7. PubMed PMID: 19247757.
    9: Quan L, He H. Treatment with olopatadine and naphazoline hydrochloride reduces allergic conjunctivitis in mice through alterations in inflammation, NGF and VEGF. Mol Med Rep. 2016 Apr;13(4):3319-25. doi: 10.3892/mmr.2016.4937. Epub 2016 Feb 23. PubMed PMID: 26936233.
    10: Hoang VD, Hue NT, Tho NH, Nguyen HM. Simultaneous determination of chloramphenicol, dexamethasone and naphazoline in ternary and quaternary mixtures by RP-HPLC, derivative and wavelet transforms of UV ratio spectra. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 15;139:20-7. doi: 10.1016/j.saa.2014.11.101. Epub 2014 Dec 12. PubMed PMID: 25546493.
    11: Iranifam M, Sorouraddin MH. Flow injection chemiluminescence determination of naphazoline hydrochloride in pharmaceuticals. Luminescence. 2014 Feb;29(1):48-51. doi: 10.1002/bio.2500. Epub 2013 Mar 6. PubMed PMID: 23463582.
    12: Agha-Mir-Salim P, Stange T, Knipping S, Jahnke V, Berghaus A. [Electron microscopic studies of the rabbit nasal mucosa after short-term application of naphzoline nitrate]. Laryngorhinootologie. 2001 Jul;80(7):389-93. German. PubMed PMID: 11488150.
    13: Peralta CM, Silva RA, Fernández LP, Masi AN. Online naphazoline quality control by micellar-enhanced spectrofluorimetry. Luminescence. 2011 Nov-Dec;26(6):689-95. doi: 10.1002/bio.1297. Epub 2011 May 2. PubMed PMID: 21538792.
    14: Zhu S, Liu Y. Spectroscopic analyses on interaction of Naphazoline hydrochloride with bovine serum albumin. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Dec;98:142-7. doi: 10.1016/j.saa.2012.08.040. Epub 2012 Aug 23. PubMed PMID: 22995546.
    15: Perrin S, Montani D, O'Connell C, Günther S, Girerd B, Savale L, Guignabert C, Sitbon O, Simonneau G, Humbert M, Chaumais MC. Nasal decongestant exposure in patients with pulmonary arterial hypertension: a pilot study. Eur Respir J. 2015 Oct;46(4):1211-4. doi: 10.1183/13993003.00051-2015. Epub 2015 Jul 23. PubMed PMID: 26206880.
    16: Vitezić D, Rozmanić V, Franulović J, Ahel V, Matesić D. Naphazoline nasal drops intoxication in children. Arh Hig Rada Toksikol. 1994 Mar;45(1):25-9. PubMed PMID: 8067910.
    17: Asadpour-Zeynali K, Ghavami R, Esfandiari R, Soheili-Azad P. Simultaneous determination of antazoline and naphazoline by the net analyte signal standard addition method and spectrophotometric technique. J AOAC Int. 2010 Nov-Dec;93(6):1995-2001. PubMed PMID: 21313830.
    18: Liguori C, Garaci F, Romigi A, Mercuri NB, Marciani MG, Placidi F. Bilateral thalamic stroke due to nasal ephedrine and naphazoline use. Neurol Sci. 2015 Jul;36(7):1285-6. doi: 10.1007/s10072-014-2030-z. Epub 2014 Dec 20. PubMed PMID: 25527367.
    19: Santoni G, Medica A, Gratteri P, Furlanetto S, Pinzauti S. High-performance liquid chromatographic determination of benzalkonium and naphazoline or tetrahydrozoline in nasal and ophthalmic solutions. Farmaco. 1994 Nov;40(11):751-4. PubMed PMID: 7530451.
    20: Oliveira Tda C, Freitas JM, Munoz RA, Richter EM. A batch injection analysis system with square-wave voltammetric detection for fast and simultaneous determination of naphazoline and zinc. Talanta. 2016 May 15;152:308-13. doi: 10.1016/j.talanta.2016.02.031. Epub 2016 Feb 15. PubMed PMID: 26992525.

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